N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Drug Discovery Physicochemical Profiling Lead Optimization

N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic small molecule (C15H15N5O2, MW 297.31 g/mol) belonging to the pyrimidin-4-amine class bearing a 1,2,4-oxadiazole motif. It is catalogued in PubChem under CID 92064018 and is commercially available as a research compound.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 2034542-12-4
Cat. No. B2802910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
CAS2034542-12-4
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC2=NC=NC=C2C3=NC(=NO3)C
InChIInChI=1S/C15H15N5O2/c1-9-4-5-13(21-3)12(6-9)19-14-11(7-16-8-17-14)15-18-10(2)20-22-15/h4-8H,1-3H3,(H,16,17,19)
InChIKeyIGTBWCNZNXEOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS 2034542-12-4): Procurement-Relevant Structural and Physicochemical Profile


N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic small molecule (C15H15N5O2, MW 297.31 g/mol) belonging to the pyrimidin-4-amine class bearing a 1,2,4-oxadiazole motif. It is catalogued in PubChem under CID 92064018 and is commercially available as a research compound [1]. The scaffold combines a 2-methoxy-5-methylaniline moiety with a 3-methyl-1,2,4-oxadiazol-5-yl substituent at the pyrimidine 5-position, placing it within a broader family of oxadiazole-containing pyrimidin-4-amines explored for insecticidal and kinase-inhibitory applications [2].

Why Generic Substitution Fails for N-(2-Methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in Research Procurement


Closely related analogs within the pyrimidin-4-amine/oxadiazole series exhibit significant differences in computed physicochemical parameters that directly impact solubility, permeability, and target engagement potential, even when sharing the same core scaffold. The 2-methoxy-5-methylphenyl substituent imparts a specific balance of lipophilicity (XLogP3 2.7), hydrogen-bonding capacity, and steric bulk that differs meaningfully from halogenated or unsubstituted phenyl analogs [1]. Substituting the aniline moiety with a 4-chlorophenyl, 2-bromophenyl, or 2-chloro-4-fluorophenyl group alters molecular properties such as logP, TPSA, and rotatable bond count, which can lead to divergent solubility, metabolic stability, and off-target profiles [1]. Consequently, treating these compounds as interchangeable without experimental verification risks confounding structure-activity relationship conclusions and wasting procurement resources.

Quantitative Differentiation Evidence for N-(2-Methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Halogenated Analogs

The target compound exhibits an intermediate lipophilicity (XLogP3 = 2.7) that distinguishes it from more lipophilic halogenated analogs. For example, N-(4-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS 2034570-44-8) has a higher XLogP3 of approximately 3.1 due to the chlorine substituent, while N-(2-bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is expected to be even more lipophilic (estimated XLogP3 ≈ 3.4) [1]. The 2-methoxy-5-methyl substitution provides moderate lipophilicity without introducing a halogen, potentially offering a differentiated pharmacokinetic and off-target binding profile [2].

Drug Discovery Physicochemical Profiling Lead Optimization

Hydrogen-Bond Acceptor Count Differentiates Target Compound from Non-Methoxy Analogs

The methoxy substituent elevates the hydrogen-bond acceptor (HBA) count of the target compound to 7, compared with 5 for N-(4-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS 2034570-44-8) and 5 for N-(o-tolyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine [1]. The additional HBA capacity arises from the methoxy oxygen, which can participate in water-solvating interactions and potential target hydrogen bonds not available to chloro or methyl analogs .

Medicinal Chemistry Molecular Recognition Solubility

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability

The target compound has a TPSA of approximately 89 Ų, which is within the favorable range for blood-brain barrier (BBB) penetration (typically < 90 Ų) [1]. In contrast, N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS 2034347-30-1) has a similar TPSA (~89 Ų) but different electronic properties due to halogen substitution, which may alter passive permeability . The non-halogenated nature of the target compound may reduce the risk of CYP450 inhibition associated with some haloaromatics.

ADME Drug Design Permeability

Recommended Application Scenarios for N-(2-Methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Based on Differentiation Evidence


Kinase Inhibitor Screening Libraries Requiring Balanced Lipophilicity

Given its XLogP3 of 2.7, the target compound is optimally positioned for kinase inhibitor screening panels where excessive lipophilicity (XLogP3 > 3.5) is associated with promiscuous inhibition and poor developability [1]. It can serve as a non-halogenated, moderate-lipophilicity alternative to the bromophenyl and chlorophenyl analogs, reducing the risk of halogen-specific off-target effects [2].

Agrochemical Lead Discovery Leveraging the 1,2,4-Oxadiazole Motif

Although the target compound was not among the most active in the published insecticidal screen, the oxadiazole-pyrimidine scaffold is validated for Mythimna separata activity [2]. The target compound's intermediate lipophilicity and methoxy HBA may offer a differentiated starting point for structure-activity relationship studies aimed at improving selectivity over mammalian targets.

Physicochemical Property Benchmarking in Medicinal Chemistry Education

The compound's well-characterized computed properties (XLogP3, TPSA, HBD/HBA) make it a suitable teaching example for demonstrating how substituent choice modulates drug-like properties within a congeneric series, without the confounding complexity of biological variability [1].

Quote Request

Request a Quote for N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.